molecular formula C17H15N3O4 B4190661 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B4190661
M. Wt: 325.32 g/mol
InChI Key: MAECRWWGEVYCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione, also known as NPD, is a chemical compound that has been extensively studied due to its potential applications in scientific research. NPD is a heterocyclic compound that contains both a nitrogen and oxygen atom in its structure. This compound has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. Studies have shown that 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has also been found to inhibit the growth of tumor cells in animal models.
Another area of research has been in the field of antimicrobial and antifungal agents. 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has been found to exhibit potent activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Mechanism of Action

The mechanism of action of 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione can induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione is its potent activity against cancer cells and bacteria. This makes it a promising candidate for the development of new cancer treatments and antimicrobial agents. However, there are also limitations to the use of 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione in lab experiments. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many future directions for research on 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione. One area of research is the development of new cancer treatments based on 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione. Studies have shown that 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione exhibits potent activity against a range of cancer cell lines, and further research is needed to determine its efficacy in animal models and clinical trials.
Another area of research is the development of new antimicrobial agents based on 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione. Studies have shown that 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione exhibits potent activity against a range of bacteria and fungi, and further research is needed to determine its potential as a new class of antibiotics.
In conclusion, 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione is a promising compound that exhibits potent activity against cancer cells and bacteria. Further research is needed to determine its efficacy in animal models and clinical trials, and to develop new cancer treatments and antimicrobial agents based on 2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione.

properties

IUPAC Name

2-[3-(4-nitroanilino)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16-14-4-1-2-5-15(14)17(22)19(16)11-3-10-18-12-6-8-13(9-7-12)20(23)24/h1-2,4-9,18H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAECRWWGEVYCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Nitroanilino)propyl]isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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